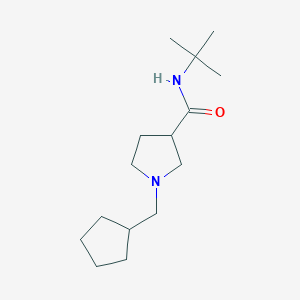![molecular formula C17H22N4O B6470687 2-methyl-3-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine CAS No. 2640961-42-6](/img/structure/B6470687.png)
2-methyl-3-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine is a complex organic compound with a unique structure, making it an important subject of study in various scientific fields. Its intriguing combination of functional groups allows for a wide range of chemical reactions and applications, particularly in the areas of medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine typically involves multi-step reactions starting with readily available precursors. Common methods include nucleophilic substitution and condensation reactions. Key reagents often used are methyl pyrazine, 3-methylpyridine, and various piperidine derivatives. The reaction conditions usually require controlled temperatures and catalysts to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound demands efficient and scalable methods. Continuous flow chemistry techniques are often employed to streamline the synthesis, reduce reaction times, and improve safety. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, plays a crucial role in maximizing production efficiency and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine undergoes several types of reactions:
Oxidation: Typically leads to the formation of corresponding N-oxides or carbonyl-containing derivatives.
Reduction: Can result in the formation of amines or alcohols, depending on the reduction conditions.
Substitution: The presence of functional groups allows for various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and Grignard reagents are often employed under controlled conditions.
Major Products
The products formed from these reactions can vary widely, including derivatives with altered physical and chemical properties
Scientific Research Applications
2-methyl-3-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine finds extensive use in:
Chemistry: Serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound, particularly in enzyme inhibition studies.
Industry: Used in the development of specialty chemicals and materials with specific desired properties.
Mechanism of Action
The mechanism by which 2-methyl-3-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine exerts its effects involves its interaction with specific molecular targets. It may function by binding to active sites on enzymes or receptors, modulating their activity. The pathways involved can include signal transduction cascades and metabolic processes, contributing to its observed biological and chemical activities.
Comparison with Similar Compounds
When comparing 2-methyl-3-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine to similar compounds, several unique aspects stand out:
Structural Uniqueness: The specific combination of functional groups and their spatial arrangement sets it apart from other pyrazine derivatives.
Reactivity: Exhibits distinct reactivity patterns due to the presence of both piperidine and pyridine moieties.
Applications: Its broad range of applications in various fields highlights its versatility.
List of Similar Compounds
2-methylpyrazine
3-methylpyridine
N-methylpiperidine
3-(pyridin-4-yl)oxy)pyrazine
Each of these compounds shares structural similarities but lacks the unique combination of functional groups found in this compound.
Hope this helps!
Properties
IUPAC Name |
2-methyl-3-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-11-18-6-3-16(13)22-12-15-4-9-21(10-5-15)17-14(2)19-7-8-20-17/h3,6-8,11,15H,4-5,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBQMCCSTYDKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NC=CN=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B6470609.png)
![4-{[1-(but-3-en-1-yl)piperidin-4-yl]methoxy}-3-chloropyridine](/img/structure/B6470610.png)
![1,3-dimethyl-5-(4-{[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6470617.png)
![3-methyl-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6470622.png)
![N-tert-butyl-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B6470623.png)
![3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6470637.png)
![5-{4-[(5-bromopyrimidin-2-yl)amino]piperidin-1-yl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6470639.png)

![3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6470644.png)
![3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6470662.png)
![4-methoxy-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine](/img/structure/B6470682.png)
![3-chloro-4-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6470699.png)
![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6470706.png)
![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6470714.png)
